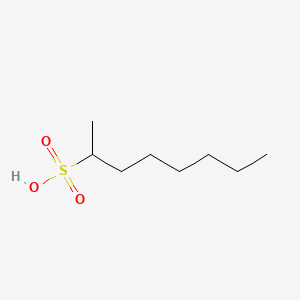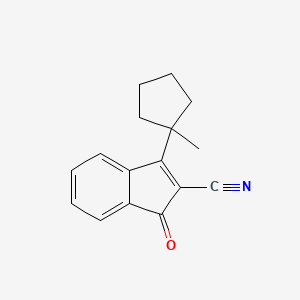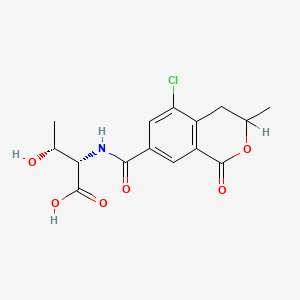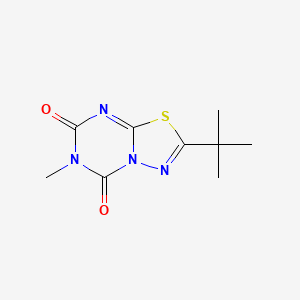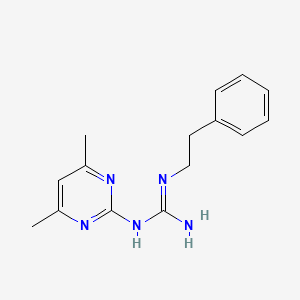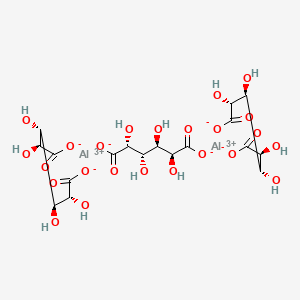
2,2'-Methanediylbis(5-nitroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 59993 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 59993 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of NSC 59993 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products.
Chemical Reactions Analysis
Types of Reactions
NSC 59993 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, acyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
NSC 59993 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in the study of neural stem cells and their differentiation.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 59993 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, it influences the differentiation and proliferation of these cells by modulating signaling pathways and gene expression. The exact molecular targets and pathways are still under investigation, but it is known to affect key proteins and enzymes involved in cell growth and differentiation.
Comparison with Similar Compounds
NSC 59993 can be compared with other similar compounds to highlight its uniqueness:
NSC 12345: Another compound used in neural stem cell research, but with different functional groups and reactivity.
NSC 67890: Known for its role in chemical synthesis, but lacks the biological activity of NSC 59993.
The uniqueness of NSC 59993 lies in its dual role in both chemical synthesis and biological research, making it a versatile compound with broad applications.
Properties
CAS No. |
6630-72-4 |
|---|---|
Molecular Formula |
C13H12N4O4 |
Molecular Weight |
288.26 g/mol |
IUPAC Name |
2-[(2-amino-4-nitrophenyl)methyl]-5-nitroaniline |
InChI |
InChI=1S/C13H12N4O4/c14-12-6-10(16(18)19)3-1-8(12)5-9-2-4-11(17(20)21)7-13(9)15/h1-4,6-7H,5,14-15H2 |
InChI Key |
YTPQDZPTPLCXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CC2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)


